molecular formula C35H30N2OS B2541996 N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline CAS No. 860788-14-3

N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline

Cat. No. B2541996
CAS RN: 860788-14-3
M. Wt: 526.7
InChI Key: RZJHHBKPGZBVSQ-XBQJKBNESA-N
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Description

The compound is a complex organic molecule that appears to be a derivative of N-benzylidene-aniline. It contains multiple aromatic rings, including a methoxyphenyl group, a methylphenyl group, and a phenyl group, which are connected through a dihydroindolyl scaffold and a methylene bridge. This structure suggests potential for interesting chemical properties and reactivity due to the presence of multiple functional groups and aromatic systems .

Synthesis Analysis

The synthesis of related compounds, such as N-(4-hydroxyphenylmethylene)-p-methoxyaniline, has been demonstrated to be feasible at room temperature in a solid-state reaction. This reaction proceeds rapidly, taking as little as 15 minutes, and can achieve high yields, as evidenced by a reported 93% yield for the related compound. This suggests that the synthesis of the compound could potentially be performed under similar conditions, although the presence of additional functional groups may require a more complex synthesis strategy .

Molecular Structure Analysis

The molecular structure of N-benzylidene-aniline, a simpler analog of the compound , has been studied using gas electron diffraction and molecular mechanics calculations. These studies have revealed that the phenyl ring bonded to the carbon end of the C=N bond tends to be coplanar with the bond itself, while the other phenyl ring is rotated about the N-phenyl bond. This information provides insight into the potential conformational preferences of the compound , which may also exhibit a coplanar arrangement around the C=N bond due to the structural similarity .

Chemical Reactions Analysis

While specific chemical reactions of N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline are not detailed in the provided papers, the presence of reactive functional groups such as the methylene bridge and the sulfanyl group suggests that it could participate in various chemical reactions. These could include electrophilic aromatic substitution, nucleophilic addition, or oxidation-reduction reactions, depending on the reaction conditions and the reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred to some extent from related compounds. For instance, the solid-state synthesis of N-(4-hydroxyphenylmethylene)-p-methoxyaniline indicates that the compound is likely to be solid at room temperature. Characterization techniques such as infrared spectrometry, X-ray diffraction, and 1H NMR have been used to characterize similar compounds, suggesting that these methods would be appropriate for determining the physical and chemical properties of the compound . The presence of multiple aromatic rings and a methoxy group could influence the compound's solubility, melting point, and other physical properties .

Scientific Research Applications

Synthesis and Characterization

Applications in Material Science

Corrosion Inhibition

Antimicrobial and Anticancer Activity

properties

IUPAC Name

1-[1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]-N-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N2OS/c1-25-13-20-31(21-14-25)39-35-27(24-36-28-11-7-4-8-12-28)15-22-33-32(35)23-34(26-9-5-3-6-10-26)37(33)29-16-18-30(38-2)19-17-29/h3-14,16-21,23-24H,15,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJHHBKPGZBVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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